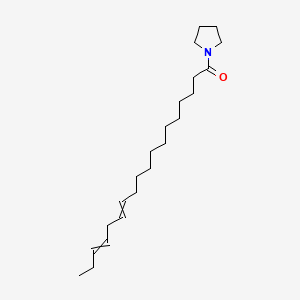![molecular formula C13H14N2O5 B13964637 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate CAS No. 1124194-65-5](/img/structure/B13964637.png)
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate is an organic compound with a complex structure that includes a pyridine ring and ester functionalities
Métodos De Preparación
The synthesis of 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate typically involves the alkylation of enolate ions. The process can be summarized in the following steps:
Formation of Enolate Ion: The starting material, such as diethyl malonate, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as methyl iodide, in an S_N2 reaction to form the alkylated product.
Hydrolysis and Decarboxylation: The alkylated product undergoes hydrolysis and decarboxylation to yield the final compound.
Análisis De Reacciones Químicas
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: The compound is utilized in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate can be compared with similar compounds such as:
Dimethyl methoxymethylenemalonate: This compound has a similar ester functionality but differs in the substituents on the pyridine ring.
Dimethyl 2-(aminomethylene)malonate: Another related compound with an aminomethylene group instead of the acetylamino group
Propiedades
Número CAS |
1124194-65-5 |
|---|---|
Fórmula molecular |
C13H14N2O5 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
dimethyl 2-[(3-acetamidopyridin-4-yl)methylidene]propanedioate |
InChI |
InChI=1S/C13H14N2O5/c1-8(16)15-11-7-14-5-4-9(11)6-10(12(17)19-2)13(18)20-3/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
JMLZBMGNQVHATB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CN=C1)C=C(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


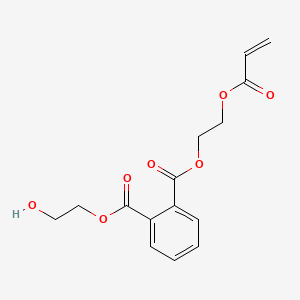
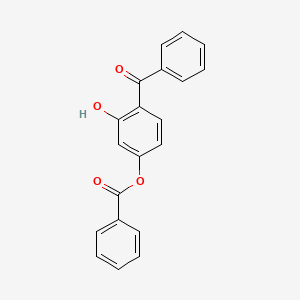
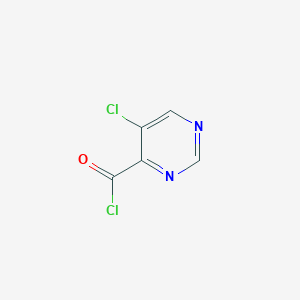
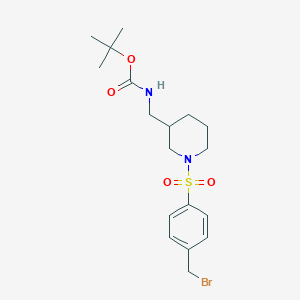
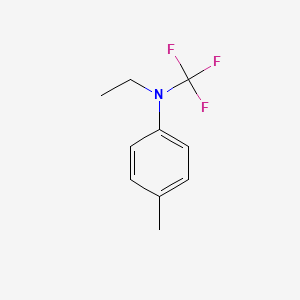

![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13964594.png)
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)

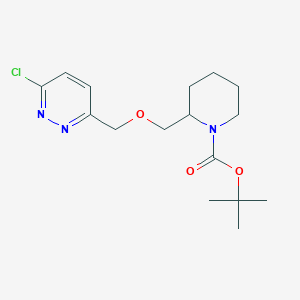
![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
